Sanggenon C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

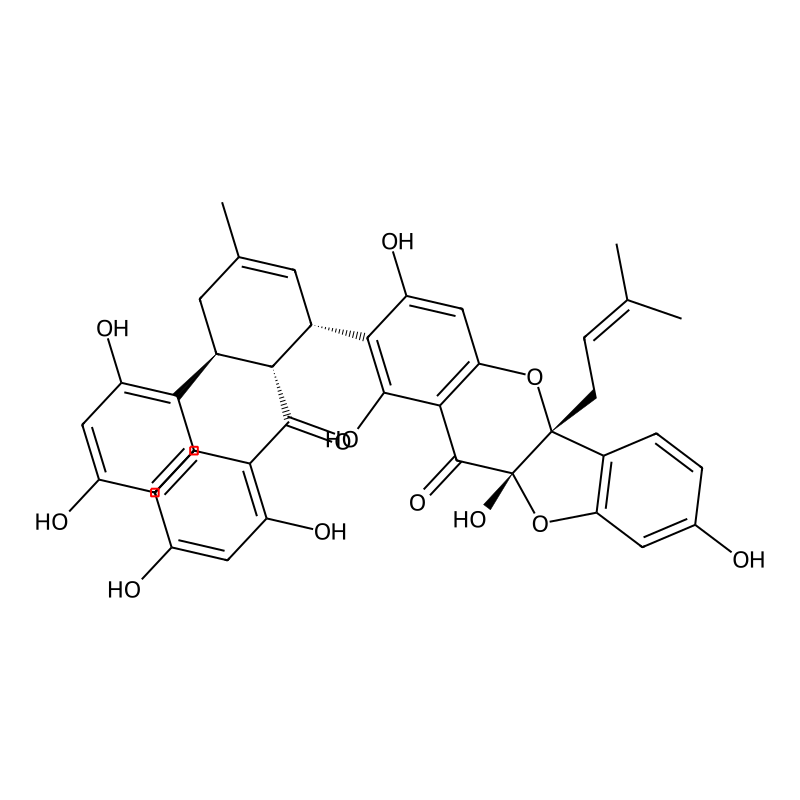

Sanggenon C (CAS 80651-76-9) is a complex prenylated flavonoid, specifically a Diels-Alder type adduct of a chalcone and a dehydroprenylflavanone, primarily isolated from the root bark of Morus alba. In commercial and laboratory procurement, it is highly valued as a specialized bioactive reference standard and hit compound for drug discovery. Its procurement relevance is driven by its multi-pathway biological activity, notably its low-micromolar inhibitory potency against protein tyrosine phosphatase 1B (PTP1B) and tyrosinase, as well as its ability to disrupt intracellular calcium homeostasis in specific cancer models. Unlike generic botanical extracts, high-purity Sanggenon C provides the strict stereochemical fidelity required for reproducible assay performance, making it a critical material for targeted pharmacological screening and structure-activity relationship (SAR) studies [1].

Substituting Sanggenon C with crude Morus alba extracts, generic flavonoids (e.g., quercetin, rutin), or even closely related prenylated analogs compromises assay integrity and target specificity. The unique biological efficacy of Sanggenon C is heavily dependent on its specific Diels-Alder adduct structure and steric configuration at the C-14/3''-C position. For instance, its stereoisomer, Sanggenon D, lacks the multi-pathway radical scavenging and cytoprotective capabilities present in Sanggenon C, rendering it ineffective as a substitute in cellular protection assays. Furthermore, structurally similar compounds like Sanggenon G exhibit divergent target affinities—acting as potent XIAP inhibitors rather than PTP1B inhibitors. Consequently, procuring the exact Sanggenon C molecule is mandatory to ensure reproducible target engagement and to avoid the off-target effects inherent to class-level or stereoisomeric substitutes[1].

Superior Cytoprotective Efficacy vs. Stereoisomer Sanggenon D

In multi-pathway antioxidant and cellular protection assays, the steric configuration of Sanggenon C provides a distinct functional advantage over its stereoisomer, Sanggenon D. When evaluated in flow cytometry assays using oxidative-stressed mesenchymal stem cells (MSCs), Sanggenon C significantly mitigated cellular damage, whereas Sanggenon D was functionally inactive. This divergence is attributed to Sanggenon C's superior multi-pathway radical scavenging and Fe2+-binding capabilities, which are sterically hindered in the D-isomer [1].

| Evidence Dimension | Early apoptosis percentage in oxidative-stressed MSCs |

| Target Compound Data | 31.1% early apoptosis |

| Comparator Or Baseline | Sanggenon D (42.0% early apoptosis) vs. Model control (42.6%) |

| Quantified Difference | Sanggenon C reduced apoptosis by 11.5% relative to the model, while Sanggenon D showed negligible reduction (0.6%). |

| Conditions | Flow cytometry of MSCs under induced oxidative stress. |

For procurement in stem cell research and cytoprotection assays, buyers must specify Sanggenon C, as the structurally identical but sterically distinct Sanggenon D fails to provide the necessary biological activity.

Low-Micromolar PTP1B Inhibition Compared to Common Flavonoids

Sanggenon C has been identified as a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a major target in type 2 diabetes drug discovery. In affinity chromatography and bioassay-guided evaluations, Sanggenon C demonstrated low-micromolar inhibition of PTP1B, vastly outperforming common reference flavonoids such as astragalin and rutin. This high affinity makes it an essential positive control or lead structure for developing targeted metabolic therapeutics [1].

| Evidence Dimension | PTP1B Enzyme Inhibition (IC50) |

| Target Compound Data | 13.38 ± 0.22 μM |

| Comparator Or Baseline | Astragalin (192.96 ± 66.46 μM) and Rutin (660.45 ± 134.33 μM) |

| Quantified Difference | Sanggenon C is approximately 14-fold more potent than astragalin and 49-fold more potent than rutin. |

| Conditions | Immobilized PTP1B affinity chromatography and in vitro enzymatic inhibition assays. |

Laboratories establishing PTP1B screening workflows should prioritize Sanggenon C over generic flavonoids to ensure a robust, low-micromolar baseline for inhibitor comparison.

Exceptional Tyrosinase Inhibition Outperforming Industry Standards

In the context of dermatological and cosmetic formulation screening, Sanggenon C acts as a highly competitive tyrosinase inhibitor. Quantitative enzymatic assays reveal that Sanggenon C inhibits tyrosinase activity at concentrations significantly lower than both its analog Sanggenon M and the ubiquitous industry standard, Kojic acid. This exceptional potency positions Sanggenon C as a premium benchmark for evaluating novel anti-melanogenic agents [1].

| Evidence Dimension | Tyrosinase Inhibition (IC50) |

| Target Compound Data | 1.17 ± 0.03 µM |

| Comparator Or Baseline | Kojic acid (32.62 ± 1.24 μM) and Sanggenon M (13.06 ± 0.58 µM) |

| Quantified Difference | Sanggenon C is nearly 28 times more potent than the industry standard Kojic acid and 11 times more potent than Sanggenon M. |

| Conditions | In vitro mushroom tyrosinase inhibition assay. |

Formulators and assay developers can utilize Sanggenon C to establish a highly stringent positive control threshold that far exceeds the performance of traditional Kojic acid standards.

Superior Anti-Melanoma Potency Within the Morus Compound Class

When screening prenylated flavonoids for oncological applications, Sanggenon C emerges as the most potent anti-melanoma agent among Morus alba derivatives. It effectively reduces proliferation and induces apoptosis by triggering ER stress and disrupting intracellular Ca2+ homeostasis. In comparative colony formation assays, Sanggenon C exhibited the lowest IC50 among 11 active compounds, outperforming closely related Kuwanon and Moracin derivatives [1].

| Evidence Dimension | Melanoma cell proliferation inhibition (IC50) |

| Target Compound Data | ~5 μM |

| Comparator Or Baseline | Other Morus alba derivatives including Kuwanon A, Kuwanon E, Moracin P, Moracin O (IC50 range 5-30 μM) |

| Quantified Difference | Sanggenon C achieved the lowest IC50 (~5 μM) compared to the broader class range of up to 30 μM. |

| Conditions | Colony formation and cell viability assays on melanoma cell lines. |

For procurement in oncology screening, Sanggenon C provides the highest baseline potency within its structural class, minimizing the material volume required to achieve phenotypic endpoints.

Reference Standard for PTP1B-Targeted Anti-Diabetic Assays

Due to its validated low-micromolar IC50 (13.38 μM), Sanggenon C is the optimal choice as a positive control or lead reference in in vitro PTP1B enzymatic assays and cell-based glucose uptake models. It provides a reliable, potent baseline that generic flavonoids like rutin cannot achieve [1].

High-Stringency Benchmark for Tyrosinase Inhibitor Screening

In dermatological research and cosmetic formulation development, Sanggenon C serves as a premium benchmark for tyrosinase inhibition. Its IC50 of 1.17 µM significantly outperforms the traditional Kojic acid standard, making it ideal for calibrating high-sensitivity melanogenesis assays [2].

Stereospecific Cytoprotection Models in Stem Cell Research

Sanggenon C is specifically required for studying multi-pathway ROS scavenging and Fe2+ chelation in mesenchymal stem cells (MSCs). Because its stereoisomer Sanggenon D is functionally inactive in these models, procuring pure Sanggenon C is critical for reproducible cytoprotective efficacy [3].

Natural Product Control for Calcium-Mediated Apoptosis in Melanoma

As the most potent anti-melanoma compound identified in its class, Sanggenon C is utilized as a mechanistic control for inducing ER stress and disrupting intracellular Ca2+ homeostasis in oncological high-throughput screening workflows [4].

References

- [1] Zhang, Y., et al. 'A targeted strategy for screening bioactive inhibitors from Morus alba L.: Immobilized PTP1B affinity chromatography.' Analytical Chemistry (2024).

- [2] Zolghadri, S., et al. 'Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021.' International Journal of Molecular Sciences (2021).

- [3] Li, X., et al. 'Steric Effect of Antioxidant Diels-Alder-Type Adducts: A Comparison of Sanggenon C with Sanggenon D.' Molecules, 23(10), 2610 (2018).

- [4] Wang, Y., et al. 'Screening of anti-melanoma compounds from Morus alba L.: Sanggenon C promotes melanoma cell apoptosis by disrupting intracellular Ca2+ homeostasis.' Journal of Ethnopharmacology, 324, 117759 (2024).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Dat NT, Binh PT, Quynh le TP, Huong HT, Minh CV. Sanggenon C and O inhibit NO production, iNOS expression and NF-κB activation in LPS-induced RAW264.7 cells. Immunopharmacol Immunotoxicol. 2012 Feb;34(1):84-8. doi: 10.3109/08923973.2011.580755. Epub 2011 May 26. PubMed PMID: 21612567.

3: Qi C, Xiong Y, Eschenbrenner-Lux V, Cong H, Porco JA Jr. Asymmetric Syntheses of the Flavonoid Diels-Alder Natural Products Sanggenons C and O. J Am Chem Soc. 2016 Jan 27;138(3):798-801. doi: 10.1021/jacs.5b12778. Epub 2016 Jan 19. PubMed PMID: 26735066; PubMed Central PMCID: PMC4863937.

4: Baburajeev CP, Dhananjaya Mohan C, Ananda H, Rangappa S, Fuchs JE, Jagadish S, Sivaraman Siveen K, Chinnathambi A, Ali Alharbi S, Zayed ME, Zhang J, Li F, Sethi G, Girish KS, Bender A, Basappa, Rangappa KS. Development of Novel Triazolo-Thiadiazoles from Heterogeneous "Green" Catalysis as Protein Tyrosine Phosphatase 1B Inhibitors. Sci Rep. 2015 Sep 21;5:14195. doi: 10.1038/srep14195. PubMed PMID: 26388336; PubMed Central PMCID: PMC4585680.

5: Liu YJ, Li SY, Hou J, Liu YF, Wang DD, Jiang YS, Ge GB, Liang XM, Yang L. Identification and characterization of naturally occurring inhibitors against human carboxylesterase 2 in White Mulberry Root-bark. Fitoterapia. 2016 Dec;115:57-63. doi: 10.1016/j.fitote.2016.09.022. Epub 2016 Oct 1. PubMed PMID: 27702666.

6: Li LC, Shen F, Hou Q, Cheng GF. Inhibitory effect and mechanism of action of sanggenon C on human polymorphonuclear leukocyte adhesion to human synovial cells. Acta Pharmacol Sin. 2002 Feb;23(2):138-42. PubMed PMID: 11866874.

7: Kim HJ, Baburin I, Zaugg J, Ebrahimi SN, Hering S, Hamburger M. HPLC-based activity profiling--discovery of sanggenons as GABAA receptor modulators in the traditional Chinese drug Sang bai pi (Morus alba root bark). Planta Med. 2012 Mar;78(5):440-7. doi: 10.1055/s-0031-1298229. Epub 2012 Jan 31. PubMed PMID: 22294264.

8: Zhang QJ, Ni G, Wang YH, Chen RY, Yu DQ. Three new Diels-Alder type adducts from the stem bark of Morus cathayana. J Asian Nat Prod Res. 2009;11(3):267-73. doi: 10.1080/10286020902767690. PubMed PMID: 19408152.

9: Xiao L, Gu Y, Gao L, Shangguan J, Chen Y, Zhang Y, Li L. Sanggenon C protects against pressure overload induced cardiac hypertrophy via the calcineurin/NFAT2 pathway. Mol Med Rep. 2017 Oct;16(4):5338-5346. doi: 10.3892/mmr.2017.7288. Epub 2017 Aug 18. PubMed PMID: 28849031; PubMed Central PMCID: PMC5647066.

10: Dai SJ, Lu ZM, Chen RY, Yu DQ. [Structure and spectral characteristics of Diels-Alder type adducts from Morus]. Yao Xue Xue Bao. 2005 Oct;40(10):876-81. Review. Chinese. PubMed PMID: 16408801.

11: Hou XD, Ge GB, Weng ZM, Dai ZR, Leng YH, Ding LL, Jin LL, Yu Y, Cao YF, Hou J. Natural constituents from Cortex Mori Radicis as new pancreatic lipase inhibitors. Bioorg Chem. 2018 Jul 17;80:577-584. doi: 10.1016/j.bioorg.2018.07.011. [Epub ahead of print] PubMed PMID: 30032067.

12: Chen LD, Liu ZH, Zhang LF, Yao JN, Wang CF. Sanggenon C induces apoptosis of colon cancer cells via inhibition of NO production, iNOS expression and ROS activation of the mitochondrial pathway. Oncol Rep. 2017 Oct;38(4):2123-2131. doi: 10.3892/or.2017.5912. Epub 2017 Aug 22. PubMed PMID: 28849234; PubMed Central PMCID: PMC5652955.

13: Gu Y, Gao L, Chen Y, Xu Z, Yu K, Zhang D, Zhang G, Zhang X. Sanggenon C protects against cardiomyocyte hypoxia injury by increasing autophagy. Mol Med Rep. 2017 Dec;16(6):8130-8136. doi: 10.3892/mmr.2017.7646. Epub 2017 Sep 27. PubMed PMID: 28983604; PubMed Central PMCID: PMC5779897.